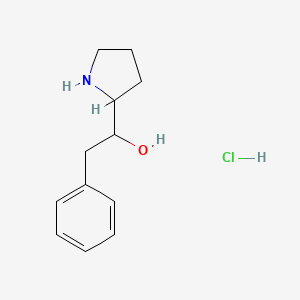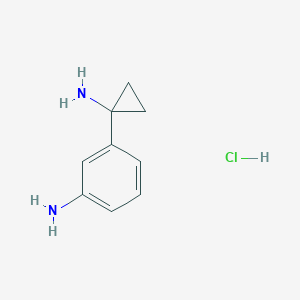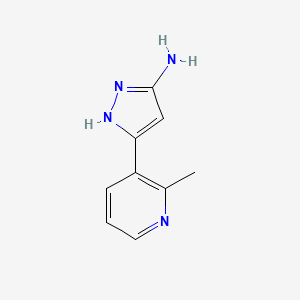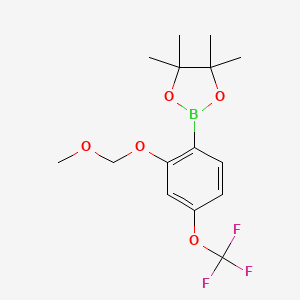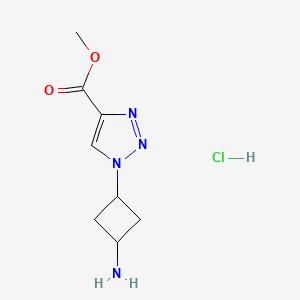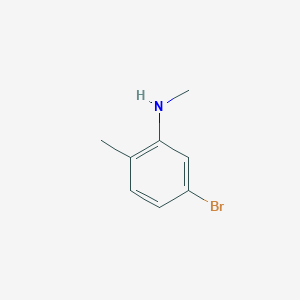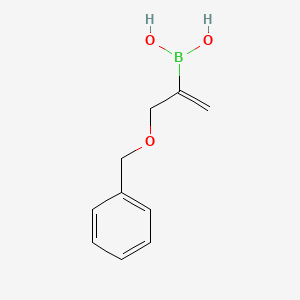
(3-(Benzyloxy)prop-1-en-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Benzyloxy)prop-1-en-2-yl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to a prop-1-en-2-yl chain, which is further substituted with a benzyloxy group. The presence of both the boronic acid and the benzyloxy group makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)prop-1-en-2-yl)boronic acid typically involves the reaction of benzyloxy-substituted alkenes with boron-containing reagents. One common method is the hydroboration of benzyloxy-substituted alkenes followed by oxidation to yield the desired boronic acid. The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the hydroboration step .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Benzyloxy)prop-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions often involve mild temperatures and neutral to slightly basic pH to ensure the stability of the boronic acid group .
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of more complex organic molecules .
Applications De Recherche Scientifique
(3-(Benzyloxy)prop-1-en-2-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-(Benzyloxy)prop-1-en-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-containing drugs and catalysts. The benzyloxy group can also participate in π-π interactions, enhancing the compound’s binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Phenylprop-1-en-1-yl)boronic acid: Similar in structure but lacks the benzyloxy group, making it less versatile in certain reactions.
Pinacol boronic esters: These compounds are widely used in organic synthesis but have different reactivity profiles compared to (3-(Benzyloxy)prop-1-en-2-yl)boronic acid.
Uniqueness
The presence of both the benzyloxy and boronic acid groups in this compound provides a unique combination of reactivity and stability. This makes it a valuable intermediate in various synthetic applications, particularly in the formation of complex organic molecules through cross-coupling reactions .
Propriétés
Formule moléculaire |
C10H13BO3 |
|---|---|
Poids moléculaire |
192.02 g/mol |
Nom IUPAC |
3-phenylmethoxyprop-1-en-2-ylboronic acid |
InChI |
InChI=1S/C10H13BO3/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,12-13H,1,7-8H2 |
Clé InChI |
XHXKMMZZJKPSIV-UHFFFAOYSA-N |
SMILES canonique |
B(C(=C)COCC1=CC=CC=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13477119.png)
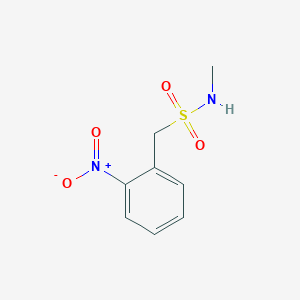

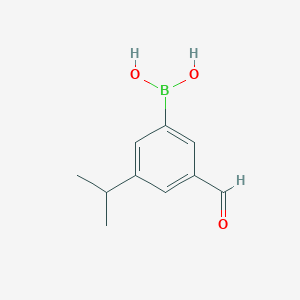
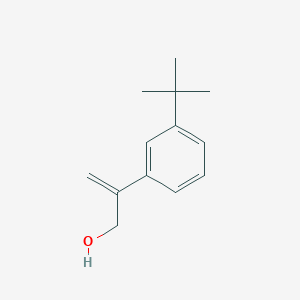
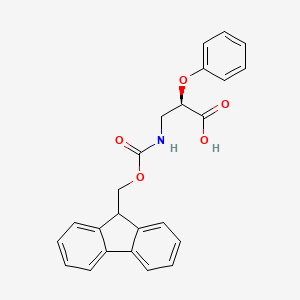

![5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B13477157.png)
